molecular formula C10H14BrN B1518820 4-Bromo-N-isobutylaniline CAS No. 195968-92-4

4-Bromo-N-isobutylaniline

Cat. No.: B1518820
CAS No.: 195968-92-4
M. Wt: 228.13 g/mol
InChI Key: PTPWBSDPHWALGY-UHFFFAOYSA-N
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Description

4-Bromo-N-isobutylaniline is an organic compound with the molecular formula C10H14BrN. It is a derivative of aniline, where a bromine atom is attached to the fourth position of the benzene ring, and an isobutyl group is attached to the nitrogen atom of the aniline group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-N-isobutylaniline can be synthesized through several synthetic routes. One common method involves the bromination of N-isobutylaniline using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is typically carried out in an inert solvent, such as dichloromethane, at a controlled temperature to ensure selective bromination at the para-position of the aniline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-isobutylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI) under appropriate conditions.

Major Products Formed:

  • Oxidation: The major product of oxidation is 4-bromo-N-isobutylbenzene-1,2-diol.

  • Reduction: The major product of reduction is 4-bromo-N-isobutylbenzene.

  • Substitution: The major products of nucleophilic substitution reactions depend on the nucleophile used and can include 4-bromo-N-isobutylbenzonitrile or 4-bromo-N-isobutylbenzene iodide.

Scientific Research Applications

4-Bromo-N-isobutylaniline is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biological assays.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-N-isobutylaniline exerts its effects depends on its specific application. For example, in biological assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the specific biological system and the type of assay being conducted.

Comparison with Similar Compounds

  • 2-bromo-N-isobutylaniline

  • 3-bromo-N-isobutylaniline

  • 4-bromo-N-ethyl-aniline

  • 4-bromo-N-propylaniline

Properties

IUPAC Name

4-bromo-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPWBSDPHWALGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651459
Record name 4-Bromo-N-(2-methylpropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195968-92-4
Record name 4-Bromo-N-(2-methylpropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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